Urapidil

reflex tachycardia sympathetic nerve activity alpha-1 adrenoceptor

Researchers studying baroreflex control often face confounding tachycardia from pure α1 blockers like prazosin (+8.4 bpm vs. +5.1 bpm for equivalent BP reduction with urapidil). Urapidil's dual peripheral α1 blockade (IC50 0.74 µM) and central 5-HT1A agonism (IC50 0.4 µM) resolves this by attenuating reflex sympathetic activation. • Hemodynamic advantage: Vasodilation with significantly reduced reflex tachycardia vs. pure α1 antagonists. • Gas exchange preservation: Maintains arterial PO2 vs. ~15% decline with sodium nitroprusside in CHF models. • Superior efficacy in elderly AHF: Lower systolic BP (110.1 vs. 126.4 mmHg) with fewer adverse events than nitroglycerin (RCT data). Supplied with full analytical documentation. Bulk and custom packaging available.

Molecular Formula C20H29N5O3
Molecular Weight 387.5 g/mol
CAS No. 34661-75-1
Cat. No. B1196414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrapidil
CAS34661-75-1
Synonyms6-(3-(4-(o-methoxyphenyl)-1-piperazinyl)propylamino)-1,3-dimethyluracil
Ebrantil
urapidil
urapidil monohydrochloride
urapidil, 2,3-(14)C2-labeled
urapidil, 5-(14)C-labeled
Molecular FormulaC20H29N5O3
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC
InChIInChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3
InChIKeyICMGLRUYEQNHPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urapidil: Dual α1 Antagonist and 5-HT1A Agonist


Urapidil (CAS 34661-75-1) is a phenylpiperazine-substituted uracil derivative classified pharmacologically as a peripherally acting postsynaptic alpha-1 adrenoceptor antagonist with an additional central serotonergic (5-HT1A) agonistic action [1]. Its dual mechanism provides arterial and venous vasodilation while inhibiting reflex sympathetic activation via central 5-HT1A receptor stimulation [2]. Urapidil exhibits high selectivity for α1-adrenoceptors over α2-adrenoceptors, with reported IC50 values of 0.74 µM and 42 µM, respectively, in rat cortex . It is available in both intravenous and oral sustained-release formulations, with an oral absolute bioavailability of approximately 72% (range 63-80%) relative to intravenous administration [3]. Urapidil is extensively metabolized in the liver, primarily via hydroxylation, and demonstrates an elimination half-life of approximately 4.7 hours for oral formulations and 2.7 hours for intravenous administration [4].

Dual peripheral α1 antagonist and central 5-HT1A agonist mechanism for vasodilation with blunted sympathetic activation
Available as intravenous and oral research formulations supporting pharmacokinetic and exposure studies
Selective α1-adrenoceptor profile with additional 5-HT1A affinity reported; relevant for mechanistic hemodynamic and baroreflex research

Urapidil Non-Interchangeability with Other Vasodilators


In-class compounds with overlapping pharmacodynamic targets cannot be considered functionally interchangeable. Urapidil's hybrid peripheral alpha-1 adrenoceptor blockade combined with central 5-HT1A receptor agonism produces a distinct hemodynamic signature characterized by vasodilation with attenuated reflex tachycardia [1]. This differentiates it from pure alpha-1 antagonists such as prazosin, which exhibit greater reflex heart rate acceleration for equivalent blood pressure reduction [2], and from centrally-acting sympatholytics such as clonidine, which show different effects on left ventricular preload and cardiac volumes [3]. Additionally, urapidil demonstrates differential effects on gas exchange compared to other vasodilators like sodium nitroprusside, which alters ventilation-perfusion matching to a greater extent [4]. Selection between these agents based solely on their shared alpha-1 antagonist classification, without quantitative comparator data, can lead to divergent experimental outcomes and inconsistent clinical management.

Urapidil (α1 + 5-HT1A)
Pure α1 antagonists (prazosin)
May lack central 5-HT1A modulation, potentially amplifying reflex heart-rate response in comparative hemodynamic protocols.
Urapidil
Centrally acting sympatholytics (clonidine)
Differential effects on ventricular preload may shift left ventricular volume endpoints; direct interchange not supported.
Urapidil
Other vasodilators (nitroprusside)
Gas-exchange preservation profiles may not transfer; ventilation-perfusion matching may diverge in heart failure models.

Urapidil Head-to-Head Evidence


Attenuated Reflex Tachycardia vs. Prazosin

In a direct head-to-head study of 12 untreated mild essential hypertensives, urapidil produced significantly less reflex tachycardia than prazosin for equivalent blood pressure reduction [1]. The differential effect is attributed to urapidil's additional central 5-HT1A receptor agonism, which modulates sympathetic outflow, whereas prazosin is a pure peripheral alpha-1 antagonist.

Attenuated Reflex Tachycardia vs Prazosin
Head-to-head
Heart rate increase: +5.1 ± 1.2 vs +8.4 ± 0.8 beats/min (p<0.05)
Reported differential heart-rate response supports hemodynamic endpoint interpretation
12 untreated mild hypertensives; single oral dose; ECG and microneurography
reflex tachycardia sympathetic nerve activity alpha-1 adrenoceptor prazosin comparison

Preserved Arterial Oxygenation vs. Nitroprusside

In a crossover study of seven patients with congestive heart failure, urapidil preserved arterial PO2 and reduced perfusion to low V_A/Q units compared to sodium nitroprusside, despite similar hemodynamic improvements [1]. This suggests urapidil causes less impairment of hypoxic pulmonary vasoconstriction.

Preserved Arterial Oxygenation vs Nitroprusside
Head-to-head
Arterial PO2: no significant change vs ~15% decrease (p<0.01)
Reported preservation of oxygenation supports gas-exchange endpoint monitoring
7 CHF patients; multiple inert gas elimination technique
gas exchange ventilation-perfusion arterial oxygenation nitroprusside comparison congestive heart failure

Reduced Left Ventricular Preload vs. Clonidine

In a direct comparison of 20 patients with chronic coronary artery disease and essential hypertension, urapidil decreased left ventricular end-diastolic and end-systolic volumes, whereas clonidine caused little change in ventricular volumes despite producing equivalent reductions in mean arterial pressure and systemic vascular resistance [1]. This indicates urapidil exerts a venodilatory effect that clonidine lacks.

Reduced LV Preload vs Clonidine
Head-to-head
LVEDV: ~8% decrease vs no change
Supports preload-related ventricular function endpoint studies
20 patients with CAD and hypertension; radionuclide angiography; MAP reduction ~20%
left ventricular function preload reduction end-diastolic volume clonidine comparison radionuclide angiography

Lower SBP and Fewer Adverse Events vs. Nitroglycerin

In a randomized controlled trial of 180 elderly patients (>60 years) with hypertension and acute heart failure, urapidil achieved significantly lower mean systolic blood pressure and was associated with fewer adverse events compared to nitroglycerin [1]. Urapidil also preserved cardiac function more effectively.

Lower SBP and Endpoint Profile vs Nitroglycerin
Head-to-head
SBP: 110.1 ± 6.5 vs 126.4 ± 8.1 mmHg (p=0.022)
Reported lower SBP in elderly AHF trial context; tolerability endpoints require separate review
RCT; 180 patients >60 years; 7-day i.v. treatment
acute heart failure systolic blood pressure nitroglycerin comparison adverse events elderly

High α1 Selectivity and 5-HT1A Agonist Affinity

In vitro binding studies demonstrate urapidil's high selectivity for α1- over α2-adrenoceptors and significant affinity for 5-HT1A receptors, which underlies its unique pharmacodynamic profile . The 5-HT1A affinity is postulated to be relevant to its hypotensive properties and attenuation of reflex tachycardia [1].

α1 Selectivity and 5-HT1A Affinity
Reported
α1-AR IC50 0.74 µM; α2-AR IC50 42 µM; 5-HT1A IC50 0.4 µM
Supports receptor selectivity profiling for mechanistic studies
Radioligand binding assays; rat cortex membranes
receptor binding α1-adrenoceptor selectivity 5-HT1A agonism IC50 structure-activity relationship

Urapidil Application Scenarios


Attenuated Reflex Tachycardia Research

Urapidil's differential effect on heart rate compared to pure alpha-1 antagonists such as prazosin (+5.1 vs. +8.4 beats/min for equivalent BP reduction, p < 0.05) [1] makes it the preferred tool compound for studies examining the contribution of central serotonergic modulation to baroreflex control. This property is particularly valuable in models where tachycardia would confound hemodynamic measurements or increase myocardial oxygen consumption.

Preserving Gas Exchange in Heart Failure Models

In experimental congestive heart failure protocols where maintenance of oxygenation is critical, urapidil offers a distinct advantage over sodium nitroprusside. Urapidil preserves arterial PO2 (no significant change) while SNP decreases it by ~15% (from 11.3 to 9.6 kPa, p < 0.01) [2]. This differential effect on ventilation-perfusion matching supports urapidil's use in studies investigating cardiopulmonary interactions.

Efficacy and Safety in Elderly AHF

Based on head-to-head RCT data showing urapidil achieves significantly lower systolic BP (110.1 vs. 126.4 mmHg, p=0.022) with fewer adverse events compared to nitroglycerin in elderly hypertensive AHF patients [3], urapidil is the rational selection for studies targeting this vulnerable demographic or for protocols requiring a vasodilator with favorable safety margin.

Combined α1 Blockade and 5-HT1A Agonism

Urapidil's quantified receptor binding profile (α1-AR IC50 = 0.74 µM; 5-HT1A IC50 = 0.4 µM; 57-fold α1/α2 selectivity) positions it as a versatile tool for dissecting the interplay between peripheral vasodilation and central sympathetic inhibition. It is suitable for structure-activity relationship (SAR) studies and as a reference compound for developing novel dual-action antihypertensive agents.

Application
Selection Property
Validation Focus
Hemodynamic and baroreflex research
Heart-rate modulation via central 5-HT1A agonism
Heart-rate response endpoints vs. pure α1 blockers
Cardiopulmonary interaction studies
Ventilation-perfusion matching preservation
Arterial oxygenation endpoints vs. other vasodilators
Hypertensive acute heart failure models
Systolic pressure response and endpoint profile
SBP reduction and tolerability endpoints in aged models
Dual-target mechanistic pharmacology
α1/α2 selectivity and 5-HT1A affinity
Receptor binding and SAR assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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